Pyrazolo[1,5-A]pyridin-7-ylmethanamine
Overview
Description
Pyrazolo[1,5-A]pyridin-7-ylmethanamine is a heterocyclic aromatic organic compound characterized by a pyrazolo[1,5-A]pyridine core structure with an amine group attached to the 7-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of pyridine derivatives with hydrazine to form pyrazolo[1,5-A]pyridine intermediates. Subsequent functionalization introduces the amine group at the 7-position.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation processes.
Substitution: The amine group allows for nucleophilic substitution reactions, where various electrophiles can replace the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazolo[1,5-A]pyridin-7-one derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
Pyrazolo[1,5-A]pyridin-7-ylmethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and chemosensors.
Medicine: It has potential therapeutic applications, including its use as an anti-mycobacterial agent and in the development of sedative and anxiolytic drugs.
Industry: The compound is utilized in the production of organic materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which Pyrazolo[1,5-A]pyridin-7-ylmethanamine exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Pyrazolo[1,5-A]pyridin-7-ylmethanamine is compared with other similar heterocyclic compounds such as pyrazolo[1,5-A]pyrimidines and pyrazolo[1,5-A]pyridines:
Uniqueness: Its unique structural features, such as the presence of the amine group at the 7-position, distinguish it from other compounds in the same family.
Similar Compounds: Examples include pyrazolo[1,5-A]pyrimidines and pyrazolo[1,5-A]pyridines, which are also used in various scientific and industrial applications.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNGBAGZEYIERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679999 | |
Record name | 1-(Pyrazolo[1,5-a]pyridin-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-16-4 | |
Record name | Pyrazolo[1,5-a]pyridine-7-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyrazolo[1,5-a]pyridin-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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